molecular formula C17H23N7O2 B12263611 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B12263611
M. Wt: 357.4 g/mol
InChI Key: XSRIGQARADESQW-UHFFFAOYSA-N
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Description

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by its unique structure, which includes a piperazine ring bound to a pyrimidine moiety, further connected to a morpholine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a pyrimidine compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C17H23N7O2/c1-25-15-3-5-19-17(21-15)23-8-6-22(7-9-23)14-2-4-18-16(20-14)24-10-12-26-13-11-24/h2-5H,6-13H2,1H3

InChI Key

XSRIGQARADESQW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

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